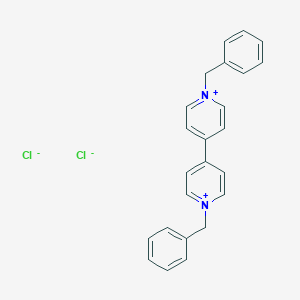
1,1'-Dibenzyl-4,4'-bipyridiniumdichlorid
Übersicht
Beschreibung
1,1'-Dibenzyl-4,4'-bipyridinium dichloride (DBP-Cl) is a bipyridinium salt that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. DBP-Cl has a wide range of uses in organic chemistry, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthese von konjugierten Oligomeren
Die Verbindung wird in der Cyclokondensationsreaktion mit elektronenreichen aromatischen Diaminen verwendet, um eine Reihe von konjugierten Oligomeren zu erzeugen, die bis zu zwölf aromatische/heterocyclische Reste enthalten . Diese Oligomere zeigen mehrere Redoxprozesse und dramatische Veränderungen in den elektronischen Absorptionsspektren .
Anwendungen in organischen Halbleitern
1,1'-Dibenzyl-4,4'-bipyridiniumdichlorid kann mit Natriumborhydrid zu seinem neutralen Zustand reduziert werden, wodurch ein n-Typ-Dotierstoff für Anwendungen auf Basis organischer Halbleiter entsteht .
Herstellung von photogesteuerten Bioanoden
Die Verbindung kann eingeführt werden, um einen Weg für den Transport von Elektronen von den Thylakoidmembranen zum Mediator zu bilden, der bei der Herstellung von photogesteuerten Bioanoden verwendet werden kann .
Elektrochrome Bauelemente
Die reversible Ein- und Zwei-Elektronen-Reduktion der Verbindung wird von einer dramatischen Veränderung der UV-Vis-Absorptionsspektren der Materialien begleitet, ein Effekt, der im Zusammenhang mit elektrochromen Bauelementen umfassend untersucht wurde .
Supramolekulare Komplexe
Erweiterte Viologene, bei denen zwei Pyridiniumreste durch eine zunehmende Anzahl aromatischer Ringe getrennt sind, haben schnell breite Anwendung bei der Konstruktion supramolekularer Komplexe gefunden .
Detektion von latenten Fingerabdrücken
Die Verbindung wurde zur elektrochromen Detektion von latenten Fingerabdrücken auf Metalloberflächen verwendet . Die mit Fingerabdrücken bedeckte Oberfläche wirkt als isolierende Maske, wodurch sich die Verbindung verfärbt und ein umgekehrtes Abbild des Fingerabdrucks erzeugt
Wirkmechanismus
Target of Action
The primary target of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is the electron transport chain in the thylakoid membranes . It acts as a mediator, facilitating the transport of electrons.
Mode of Action
The compound interacts with its target by forming a path for the transport of electrons from the thylakoid membranes to the mediator . This interaction results in changes in the electrical properties of the system.
Biochemical Pathways
The affected pathway is the electron transport chain, a crucial component of photosynthesis and cellular respiration. The downstream effects include enhanced electrical properties of the system, which can be utilized in various applications such as the fabrication of photo-driven bioanodes .
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the change in color, which can be used to produce inversed images of fingermarks . On a cellular level, it can influence the electron transport chain, altering the electrical properties of the system .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be introduced to form a path for the transport of electrons from the thylakoid membranes to the mediator This property allows it to play a significant role in biochemical reactions, particularly those involving electron transport
Molecular Mechanism
It is known to act as a path for the transport of electrons , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' involves the reaction of 4,4'-bipyridine with benzyl chloride in the presence of a base to form 1,1'-dibenzyl-4,4'-bipyridine. This intermediate is then reacted with hydrochloric acid to form the final product, '1,1'-Dibenzyl-4,4'-bipyridinium dichloride'.", "Starting Materials": ["4,4'-bipyridine", "benzyl chloride", "base", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 4,4'-bipyridine in a suitable solvent such as ethanol or acetonitrile.", "Step 2: Add benzyl chloride and a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Dissolve the solid in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' as a white crystalline solid."] } | |
CAS-Nummer |
1102-19-8 |
Molekularformel |
C24H22ClN2+ |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H22N2.ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;/h1-18H,19-20H2;1H/q+2;/p-1 |
InChI-Schlüssel |
AFJIFMFASWKFEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
Andere CAS-Nummern |
1102-19-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrochemical properties of benzyl viologen?
A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []
Q2: Can benzyl viologen be utilized for material science applications?
A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.
Q3: How does the structure of viologen derivatives influence their complexation behavior?
A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)


![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
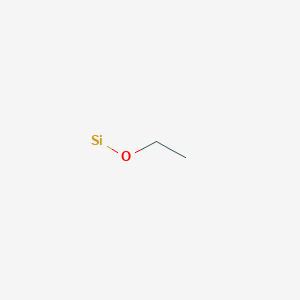
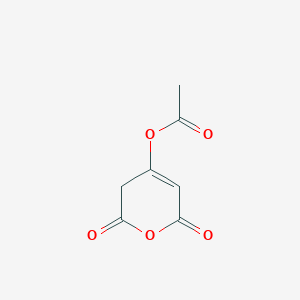


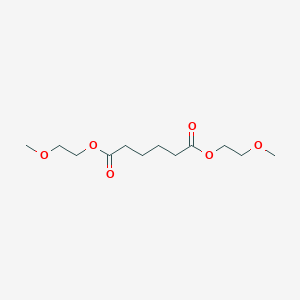
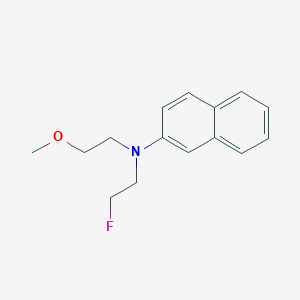
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)